molecular formula C18H11F2NO B2574117 (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone CAS No. 866135-75-3

(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone

Cat. No.: B2574117
CAS No.: 866135-75-3
M. Wt: 295.289
InChI Key: IHMVNSGICPMMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone (CAS: 866135-75-3) is a fluorinated aromatic ketone with the molecular formula C₁₈H₁₁F₂NO and a molecular weight of 295.29 g/mol . Its structure features a pyridine ring substituted with a 4-fluorophenyl group at the 6-position and a 4-fluorophenylmethanone moiety at the 3-position. This compound is of significant interest in materials science, particularly in the development of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) . Its electron-deficient benzophenone core and fluorine substituents enhance charge-transfer properties, making it suitable for high-efficiency optoelectronic applications.

Properties

IUPAC Name

(4-fluorophenyl)-[6-(4-fluorophenyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2NO/c19-15-6-1-12(2-7-15)17-10-5-14(11-21-17)18(22)13-3-8-16(20)9-4-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMVNSGICPMMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326842
Record name (4-fluorophenyl)-[6-(4-fluorophenyl)pyridin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866135-75-3
Record name (4-fluorophenyl)-[6-(4-fluorophenyl)pyridin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone typically involves the reaction of 4-fluorobenzaldehyde with 4-fluorobenzyl cyanide in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemistry

In chemistry, (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound has been studied for its potential as a pharmaceutical intermediate. Its fluorinated aromatic structure is of interest for developing drugs with improved metabolic stability and bioavailability .

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone involves its interaction with specific molecular targets. The compound’s fluorinated phenyl groups can engage in strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound a candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Applications
(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone C₁₈H₁₁F₂NO 295.29 4-Fluorophenyl (pyridine-3-yl), 4-fluorophenyl (pyridine-6-yl) N/A TADF emitters (OLEDs)
BPAcCz C₂₅H₁₈F₂O 384.41 Bis(4-fluorophenyl)methanone, carbazole 61% Hyperfluorescence OLEDs
EC5 [(6-(3,6-di-t-butylcarbazol-9-yl)pyridin-3-yl)(4-fluorophenyl)methanone] C₃₉H₃₆F₂N₂O 610.72 3,6-di-t-butylcarbazole (donor), 4-fluorophenyl (acceptor) N/A Asymmetric TADF emitters
[6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone C₂₃H₂₂FN₃O 375.45 4-Methylpiperazino (donor), 4-fluorophenyl (acceptor) N/A Pharmaceutical intermediates
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-chlorophenyl)methanone C₁₃H₆Cl₂F₃NO 320.09 3-Chloro-5-(trifluoromethyl)pyridinyl, 4-chlorophenyl N/A Agrochemical precursors
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone C₁₆H₁₅ClN₄O 302.10 Pyrimidinyl-piperidine, 4-chlorophenyl N/A Bioactive molecules

Structural and Electronic Differences

  • Fluorine vs. Chlorine Substituents : Compared to chlorine-containing analogs (e.g., CAS 338953-54-1 ), fluorine substituents in the target compound reduce steric hindrance and increase electron-withdrawing effects, improving charge mobility in OLEDs .
  • Donor-Acceptor Configurations: EC5 incorporates a bulky 3,6-di-t-butylcarbazole donor, which enhances triplet harvesting in TADF, whereas BPAcCz uses carbazole and bis(4-fluorophenyl)methanone for balanced hyperfluorescence .
  • Heterocyclic Variations : Pyridine-based derivatives (e.g., the target compound) exhibit stronger π-π stacking than benzene-based analogs (e.g., BPAc), favoring solid-state luminescence .

Key Research Findings

Optoelectronic Performance: Derivatives with asymmetric donor-acceptor-donor (D–A–D) structures, such as EC5, achieve narrower emission spectra than symmetric analogs, critical for color purity in displays .

Thermal Stability: Fluorinated methanones exhibit higher sublimation yields (>80%) than chlorinated derivatives, favoring vacuum-deposited OLED fabrication .

Biological Activity: Piperazino-substituted methanones demonstrate improved blood-brain barrier penetration compared to non-polar analogs, as seen in antipsychotic candidates .

Biological Activity

The compound (4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H14F2N2O
  • Molecular Weight : 300.30 g/mol
  • Structure : The compound consists of two fluorophenyl groups and a pyridine moiety connected via a ketone functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and anti-inflammatory properties.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By inhibiting these enzymes, the compound promotes the acetylation of histones, leading to the reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells .
  • Case Studies :
    • In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The compound induced G1 cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent .
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to control groups. Notably, the compound displayed a favorable pharmacokinetic profile, indicating its potential for further development as an anticancer drug .

Anti-inflammatory Activity

  • Mechanism of Action :
    • The compound has been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This action is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
  • Research Findings :
    • In animal models of inflammation, this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, indicating its potential therapeutic applications in treating inflammatory disorders .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Model Outcome
AnticancerHDAC inhibitionIn vitroInduced apoptosis in cancer cells
Reactivation of tumor suppressor genesIn vivoReduced tumor growth
Anti-inflammatoryModulation of cytokine levelsIn vivoDecreased inflammation markers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.